
4-(3,5-Dimethylphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethylphenyl)azetidin-2-one is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol It is a member of the azetidinone family, which are four-membered lactam rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethylbenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethylphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethylphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The azetidinone ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its use in the synthesis of β-lactam antibiotics.
3,4,5-Trimethoxyphenylazetidin-2-one: A derivative with additional methoxy groups, used in medicinal chemistry.
4-Phenylazetidin-2-one: Another derivative with a phenyl group, used in organic synthesis.
Uniqueness
4-(3,5-Dimethylphenyl)azetidin-2-one is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-(3,5-dimethylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-7-3-8(2)5-9(4-7)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
GMXQUSGJAUGIDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2CC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B15272780.png)
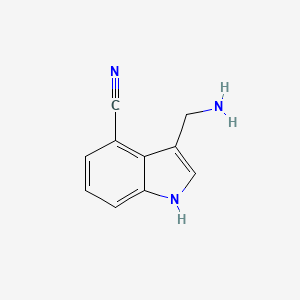
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)
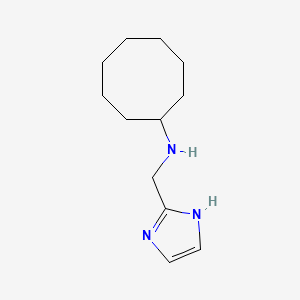
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)
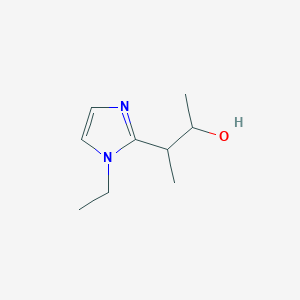
![(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)
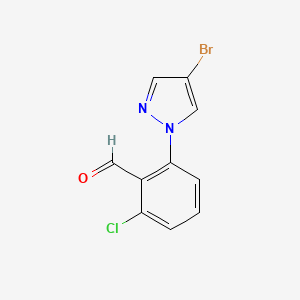
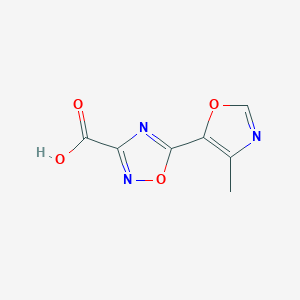
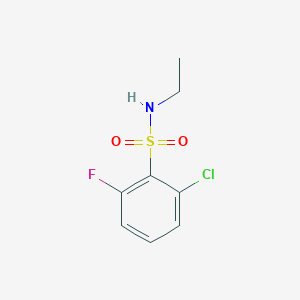
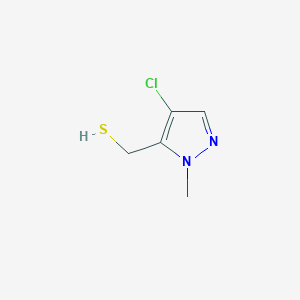
![tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B15272839.png)
